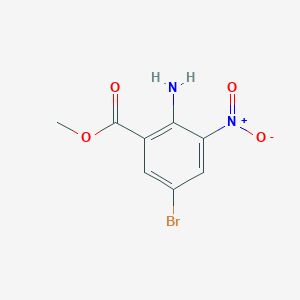

2-氨基-5-溴-3-硝基苯甲酸甲酯

描述

Synthesis Analysis

Methyl 2-amino-5-bromo-3-nitrobenzoate has been used in various synthesis applications, particularly in the creation of complex chemical compounds. It serves as a key intermediate in the synthesis of chlorantraniliprole, a pesticide, via a series of reactions including esterification, reduction, chlorination, and aminolysis.

Molecular Structure Analysis

The molecular formula of Methyl 2-amino-5-bromo-3-nitrobenzoate is C8H7BrN2O4 . The InChI code is 1S/C8H7BrN2O4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,10H2,1H3 .

Chemical Reactions Analysis

The compound has been a subject of studies focusing on its chemical reactions and structural properties. In a crystallographic study, the compound exhibited a polarized structure in the nitroaniline portion and formed chains of edge-fused rings through hydrogen bonds. A study observed that 3-Bromo-2-nitrobenzo [b]thiophene reacted with amines to form N-substituted 2-amino-3-nitrobenzo [b]thiophenes, demonstrating an interesting case of aromatic nucleophilic substitution with rearrangement.

Physical And Chemical Properties Analysis

Methyl 2-amino-5-bromo-3-nitrobenzoate is a white crystalline solid with a melting point of around 100°C. The molecular weight is 275.06 g/mol .

科学研究应用

Pharmaceutical Research

This compound may serve as a precursor in the synthesis of pharmaceuticals. Its structural components, such as the bromo and nitro groups, are often found in drug molecules that exhibit antimicrobial properties . The presence of the amino group can also be leveraged for creating derivatives that might act as enzyme inhibitors or receptor agonists.

Agricultural Chemistry

The compound’s potential role in plant growth regulation makes it a candidate for agricultural chemistry research. It could be used to synthesize compounds that regulate plant hormones or defend against pests, contributing to increased crop yields and protection .

Organic Synthesis

“Methyl 2-amino-5-bromo-3-nitrobenzoate” can be a building block in organic synthesis. Its reactive sites make it suitable for constructing complex organic molecules through reactions such as nucleophilic substitution or electrophilic aromatic substitution, which are fundamental in creating a variety of organic compounds .

作用机制

Target of Action

Methyl 2-amino-5-bromo-3-nitrobenzoate is known to target FabH , an enzyme involved in the synthesis of fatty acids . It also inhibits PqsD , a key enzyme in the pqs quorum sensing (QS) system of Pseudomonas aeruginosa, a bacterium that can cause disease .

Mode of Action

The compound interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their function . This interaction leads to a disruption in the normal functioning of the enzymes and results in the inhibition of the biochemical pathways they are involved in .

Biochemical Pathways

The inhibition of FabH disrupts the synthesis of fatty acids, which are crucial components of cell membranes . The inhibition of PqsD affects the pqs quorum sensing system of Pseudomonas aeruginosa, which is involved in the production of virulence factors and biofilm formation .

Pharmacokinetics

The compound has high gastrointestinal absorption, indicating good bioavailability . It is also an inhibitor of CYP2C19, an enzyme involved in drug metabolism .

Result of Action

The inhibition of FabH leads to a decrease in the synthesis of fatty acids, affecting the integrity of cell membranes . The inhibition of PqsD disrupts the pqs quorum sensing system, reducing the production of virulence factors and impairing biofilm formation in Pseudomonas aeruginosa .

Action Environment

Environmental factors such as temperature and pH can influence the compound’s action, efficacy, and stability. It should be stored in a dry, cool, and well-ventilated place . Appropriate protective equipment should be worn when handling the compound .

属性

IUPAC Name |

methyl 2-amino-5-bromo-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBOYXHZYFHVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591939 | |

| Record name | Methyl 2-amino-5-bromo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-5-bromo-3-nitrobenzoate | |

CAS RN |

636581-61-8 | |

| Record name | Methyl 2-amino-5-bromo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

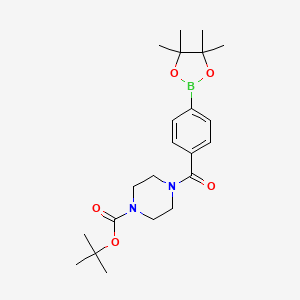

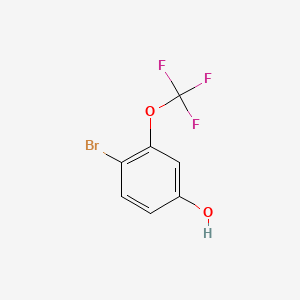

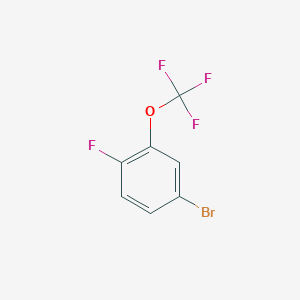

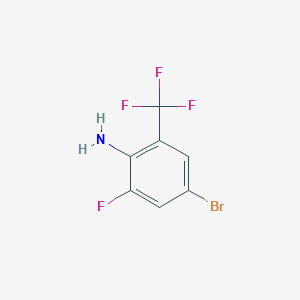

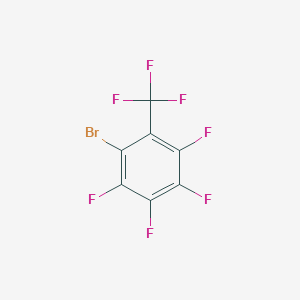

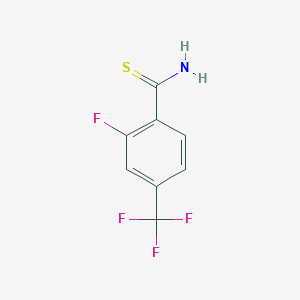

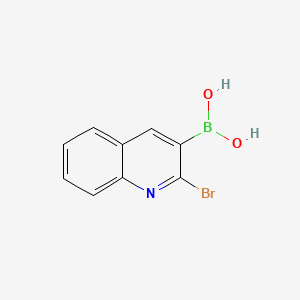

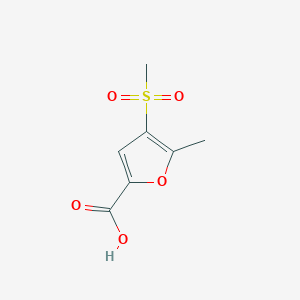

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

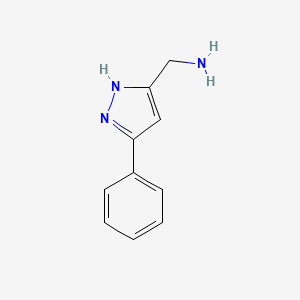

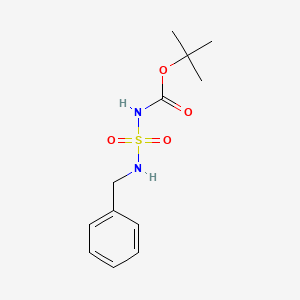

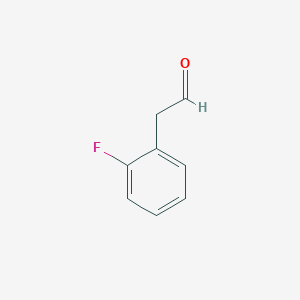

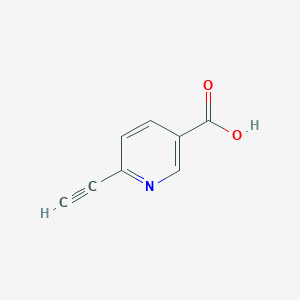

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。